molecular formula C39H47N3O12 B13789498 N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline

N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline

Cat. No.: B13789498
M. Wt: 749.8 g/mol
InChI Key: KZMGJGAHKFOBQB-UHFFFAOYSA-N
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Description

N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is a complex organic compound that features a dimethoxytrityl (DMT) protecting group. This compound is primarily used in the field of organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of oligonucleotides. The presence of the dinitroaniline moiety adds to its versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline typically involves multiple steps. The initial step often includes the preparation of the dimethoxytrityl-protected intermediate. This is achieved by reacting dimethoxytrityl chloride with a suitable hydroxyl-containing precursor under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the tetraoxa-hexadecyl chain and the dinitroaniline group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the protection of hydroxyl groups with dimethoxytrityl chloride, followed by the introduction of the tetraoxa-hexadecyl chain through etherification reactions. The final step involves the nitration of the aniline derivative to introduce the dinitro groups.

Chemical Reactions Analysis

Types of Reactions

N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the nitro groups, converting them into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of oligonucleotides and other complex organic molecules.

    Biology: Employed in the study of nucleic acids and their interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline involves the protection of hydroxyl groups through the formation of stable dimethoxytrityl ethers. This protection is crucial during the synthesis of oligonucleotides, as it prevents unwanted side reactions. The dinitroaniline moiety can participate in various chemical reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(Dimethoxytrityl)-2,4-dinitroaniline: Lacks the tetraoxa-hexadecyl chain, making it less versatile.

    N-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-aniline: Lacks the dinitro groups, reducing its reactivity in certain reactions.

Uniqueness

N-(O16-(Dimethoxytrityl)-15-hydroxy-4,7,10,13-tetraoxa-hexadecyl)-2,4-dinitroaniline is unique due to the combination of the dimethoxytrityl protecting group, the tetraoxa-hexadecyl chain, and the dinitroaniline moiety. This combination provides a balance of stability and reactivity, making it highly valuable in synthetic chemistry.

Properties

Molecular Formula

C39H47N3O12

Molecular Weight

749.8 g/mol

IUPAC Name

1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-[2-[2-[3-(2,4-dinitroanilino)propoxy]ethoxy]ethoxy]ethoxy]propan-2-ol

InChI

InChI=1S/C39H47N3O12/c1-48-35-14-9-31(10-15-35)39(30-7-4-3-5-8-30,32-11-16-36(49-2)17-12-32)54-29-34(43)28-53-26-25-52-24-23-51-22-21-50-20-6-19-40-37-18-13-33(41(44)45)27-38(37)42(46)47/h3-5,7-18,27,34,40,43H,6,19-26,28-29H2,1-2H3

InChI Key

KZMGJGAHKFOBQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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